Propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to a class of molecules that exhibit significant biological activities, making it a subject of interest for researchers in various fields.
The compound can be sourced from chemical databases and publications that focus on organic synthesis and medicinal chemistry. Notably, databases like PubChem provide comprehensive data on its molecular structure, properties, and potential applications in scientific research.
This compound is classified under organic compounds, specifically as an ester due to the presence of the acetate functional group. It also contains a pyridine ring and a cyano group, which are often associated with various pharmacological activities.
The synthesis of propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate typically involves multi-step synthetic routes. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Techniques such as chromatography may be used for purification.
The molecular structure of propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate can be represented using various notations:
CC(C)OC(=O)C1=CC=C(C=C1)C(=O)N=C(C#N)C2=C(C=CC=C2)S(=O)(=O)CThe compound's structural features include:
Propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate can undergo various chemical reactions:
These reactions require specific conditions such as pH control, temperature regulation, and the presence of catalysts to facilitate the desired transformations.
The mechanism of action for propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate typically involves:
Research indicates that compounds with similar structures have shown activity against various diseases, suggesting potential therapeutic uses.
The physical properties of propan-2-yl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro -1H-pyridin -6 -yl]sulfanyl]acetate may include:
Chemical properties include:
Propan -2 -yl 2 -[[5 -cyano -4 -(4 -methoxy -3 -phenylmethoxyphenyl) -2 -oxo -3 ,4 -dihydro -1H-pyridin -6 -yl]sulfanyl]acetate has potential applications in:
CAS No.: 13538-21-1
CAS No.: 463-82-1
CAS No.:
CAS No.: 91698-30-5
CAS No.: